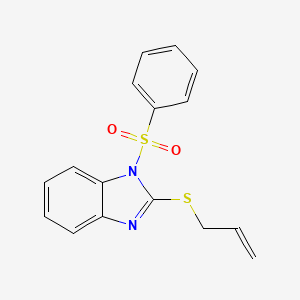![molecular formula C9H10N4OS B12494254 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12494254.png)
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical syntheses. This compound features an azido group (-N₃) attached to an acetamide backbone, with a methylsulfanyl group (-SCH₃) on the phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride to form N-[3-(methylsulfanyl)phenyl]acetamide. This intermediate is then treated with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.
Hydrogen Peroxide (H₂O₂): Used for oxidizing the methylsulfanyl group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Scientific Research Applications
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide primarily involves its reactivity due to the azido group. . This reaction is highly efficient and selective, making it valuable for various applications. The methylsulfanyl group can also participate in oxidation reactions, further expanding the compound’s utility in synthesis .
Comparison with Similar Compounds
Similar Compounds
2-azido-N-phenylacetamide: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
2-azido-N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of the methylsulfanyl group, which can influence its reactivity and applications.
Uniqueness
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the azido and methylsulfanyl groups. This combination allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-azido-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H10N4OS/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
PITQOLKIWAUGNX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12494174.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494175.png)
![4-{[(Cyclohexylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12494183.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12494206.png)

![2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one](/img/structure/B12494229.png)
![4-methyl-N-[(3-methylphenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12494235.png)
![2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B12494238.png)


![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
